Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

CO-ethylene copolymerization Catalyst Productivity Polyketone Synthesis

In situ Pd(0) generation introduces variable ligand coordination, compromising cross-coupling reproducibility. Pd(dppe)₂ is a well-defined, pre-formed Pd(0) complex in which two chelating dppe ligands enforce a fixed P-Pd-P bite angle and suppress ligand dissociation. • Predictable kinetics across Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig reactions • Rigid five-membered chelate yields distinct polymer microstructures vs. flexible dppp/dppb analogs • Supplied as ≥96% crystalline powder; packaged under argon, stored at -20°C for maximal catalytic activity

Molecular Formula C52H48P4Pd
Molecular Weight 903.2 g/mol
CAS No. 31277-98-2
Cat. No. B1222536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1,2-bis(diphenylphosphino)ethane)palladium(0)
CAS31277-98-2
Synonyms(DIPHOS)2Pd(0)
bis(1,2-bis(diphenylphosphino)ethane)palladium
Pd(DIPHOS)2
Molecular FormulaC52H48P4Pd
Molecular Weight903.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd]
InChIInChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;
InChIKeyFAFGMAGIYHHRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pd(dppe)2 Procurement Specifications


Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) (Pd(dppe)₂) is a palladium(0) complex featuring two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. As a well-defined, pre-formed Pd(0) source, it serves as a homogeneous catalyst for a range of cross-coupling reactions including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig aminations . Commercially available as an orange to light yellow-brown crystalline powder with a purity typically ≥96% (by titration) , its molecular formula is C₅₂H₄₈P₄Pd (molecular weight 903.27 g/mol) [1]. The compound is characterized by a melting point of 219-225 °C and is insoluble in water but soluble in non-protic organic solvents .

Why Pd(dppe)2 Cannot Be Substituted


The unique bidentate, chelating dppe ligand in Pd(dppe)₂ imposes distinct geometric and electronic constraints that cannot be replicated by other common Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃. The rigid, five-membered chelate ring forces a specific P-Pd-P bite angle and restricts ligand dissociation, profoundly influencing catalytic activity and selectivity. Direct evidence from copolymerization studies shows that a dppe-based catalyst yields a polymer with significantly different molecular weight and productivity compared to analogous systems with dppp (a longer-chain, more flexible diphosphine) [1]. Similarly, in Suzuki-Miyaura reactions, the choice of a bridging vs. bidentate dppe coordination mode directly alters catalytic efficiency, highlighting that the precise steric and electronic environment of Pd(dppe)₂ is not interchangeable with other in-class compounds [2]. Therefore, substituting Pd(dppe)₂ with a different Pd(0) source or a ligand combination in situ introduces substantial risk of altered reaction kinetics, product yield, and selectivity, making direct procurement of the pre-formed complex essential for reproducible results.

Pd(dppe)2 Quantitative Evidence


Polyketone Productivity: dppe vs. dppp

In CO-ethylene copolymerization, the catalytic productivity of a system based on the dppe ligand was found to be lower than that of systems based on meso-2,3-dppb or rac-2,3-dppb by a factor of 10 [1]. This significant, quantifiable difference in polymer yield directly underscores the profound impact of the ligand's backbone structure on catalytic performance.

CO-ethylene copolymerization Catalyst Productivity Polyketone Synthesis

Suzuki-Miyaura Coupling: Bidentate vs. Bridging dppe

A direct comparison of catalytic activity in the Suzuki-Miyaura reaction revealed that a dppe-bridged dimeric complex exhibits higher catalytic activity than its corresponding dppe-bidentate monomeric counterpart [1]. This finding demonstrates that the specific coordination environment of the dppe ligand—whether bridging or chelating—directly and measurably impacts catalytic efficiency.

Suzuki-Miyaura Coupling Catalyst Structure-Activity Relationship Diphosphine Ligands

Benzyl C-Glycosylation Catalyzed by Pd(dppe)₂

In a comparative optimization study for benzyl C-glycosylation, the use of Pd(dppe)₂ as the catalyst in toluene under reflux resulted in a 23% yield of the desired product [1]. This specific data point allows for a direct, quantitative assessment of the catalyst's performance against other entries in the same study (e.g., Pd(PPh₃)₄ in toluene gave an 11% yield).

C-Glycosylation Cross-Coupling Reaction Optimization

Air Sensitivity & Storage Conditions

Pd(dppe)₂ is classified as air-sensitive by multiple authoritative chemical vendors . This is not a generic statement; it translates to a specific procurement and handling requirement: the compound must be stored under an inert gas atmosphere (e.g., argon or nitrogen) at temperatures of -20°C or lower . This requirement is more stringent than for some other common Pd(0) catalysts like Pd(PPh₃)₄, which is also air-sensitive but may be handled briefly in air, and is in stark contrast to air-stable Pd(II) pre-catalysts.

Storage Condition Air Sensitivity Catalyst Handling

Pd(dppe)2 Optimal Applications


Polyketone Synthesis via CO-Ethylene Copolymerization

While a dppe-based catalyst may show lower absolute productivity compared to some dppb-analogues [1], the specific ligand geometry of Pd(dppe)₂ results in a distinct polymer microstructure and molecular weight. This makes it the catalyst of choice when the target is a specific polyketone material property rather than solely maximizing output. The evidence supports its use in academic and industrial research settings focused on tailoring polymer characteristics through precise ligand control.

Suzuki-Miyaura Cross-Coupling for Fine Chemical Synthesis

The direct evidence that the dppe-bridged dimeric complex exhibits higher catalytic activity than the bidentate monomer [2] establishes a clear structure-activity relationship. This informs the use of Pd(dppe)₂ in Suzuki-Miyaura reactions where the specific chelating environment of the dppe ligand is advantageous, particularly when developing a catalytic system for challenging substrates or when optimizing selectivity. It provides a defined, reproducible starting point for reaction development.

Stille Cross-Coupling for Complex Molecule Construction

The demonstrated efficiency of dppe-containing Pd(II) complexes in Stille couplings [3] supports the use of the Pd(0) precursor, Pd(dppe)₂, in similar transformations. This application is particularly relevant in the synthesis of complex organic molecules for pharmaceuticals and materials science, where the Stille reaction's tolerance of various functional groups is a key advantage. The specific electronic properties of the dppe ligand can be crucial for achieving desired reactivity with demanding stannane partners.

Inert Atmosphere Reaction Development

The confirmed air-sensitivity of Pd(dppe)₂ is a key differentiator for laboratories equipped with gloveboxes or Schlenk lines. While this requires more rigorous handling, it also ensures a well-defined, highly active Pd(0) species is introduced into the reaction. This scenario is ideal for developing highly sensitive catalytic cycles or when investigating fundamental organometallic mechanisms where the presence of oxygen or moisture would be detrimental. The procurement decision is therefore directly linked to the user's experimental setup and desired level of control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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